Latumcidin sulfate
Description
Latumcidin sulfate, also known as abikoviromycin, is a piperidine-containing alkaloid of polyketide origin isolated from actinomycetes. It belongs to a class of bioactive compounds with demonstrated antimicrobial, antiviral, and cytotoxic activities . Latumcidin was first identified in 1973 and later confirmed to be identical to abikoviromycin through structural and functional analyses . The compound is characterized by its unique bicyclic structure, which contributes to its mechanism of action, primarily targeting bacterial cell wall synthesis and interfering with nucleic acid metabolism in eukaryotic cells .
Properties
CAS No. |
43043-59-0 |
|---|---|
Molecular Formula |
C10H13NO5S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
(10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene;sulfuric acid |
InChI |
InChI=1S/C10H11NO.H2O4S/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8;1-5(2,3)4/h2-4,9H,5-6H2,1H3;(H2,1,2,3,4)/b7-2-; |
InChI Key |
SIPQDYXVATXSEP-YMWUIOJXSA-N |
Isomeric SMILES |
C/C=C\1/C=CC2=NCCC3C12O3.OS(=O)(=O)O |
Canonical SMILES |
CC=C1C=CC2=NCCC3C12O3.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of latumcidin sulfate involves the fermentation of Streptomyces sp. under controlled conditions. The fermentation medium typically contains carbon sources such as glucose, glycerol, and sucrose, along with nitrogen sources like asparagine and peptone. The fermentation is carried out at a temperature of 27-28°C with continuous shaking to ensure proper aeration .
Industrial Production Methods: Industrial production of this compound follows similar fermentation protocols but on a larger scale. The fermentation broth is subjected to extraction and purification processes to isolate the antibiotic. Techniques such as solvent extraction, crystallization, and chromatography are employed to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions: Latumcidin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different antimicrobial properties or improved pharmacokinetic profiles .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and modification of antibiotics.
Biology: Researchers use latumcidin sulfate to investigate microbial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Its broad-spectrum antimicrobial activity makes it a promising candidate for treating bacterial infections, especially those resistant to conventional antibiotics.
Industry: this compound is explored for its potential use in agricultural settings to control plant pathogens.
Mechanism of Action
Latumcidin sulfate exerts its antimicrobial effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to cell lysis and death. The compound’s unique structure allows it to bind effectively to these enzymes, making it highly potent against a wide range of bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
Latumcidin sulfate shares structural and functional similarities with other actinomycete-derived alkaloids, including coelimycin P, cyclizidine, piericidins, and streptazoles. Below is a comparative analysis based on available research:
Table 1: Structural and Functional Comparison of this compound with Analogous Compounds
Key Findings:
Spectrum of Activity : this compound exhibits broader antimicrobial activity compared to coelimycin P and streptazoles, which are more specialized in antifungal or metabolic regulation, respectively .
Structural Uniqueness: The bicyclic piperidine-polyketide hybrid of latumcidin distinguishes it from monocyclic analogs like cyclizidine, enhancing its stability and target binding affinity .
Mechanistic Divergence : Unlike piericidins, which disrupt mitochondrial function, latumcidin directly inhibits bacterial cell wall synthesis, a trait shared with β-lactam antibiotics but with a distinct molecular scaffold .
Toxicity Profile : Latumcidin’s cytotoxicity in mammalian cells is higher than that of streptazoles, limiting its therapeutic window compared to compounds with metabolic targets .
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